(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride
Description
(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol hydrochloride is a bicyclic compound featuring a spiro junction between a piperidine ring (6-azaspiro) and a cyclopentane moiety. The stereochemistry at positions 8R and 9S is critical for its spatial arrangement, influencing its physicochemical and biological properties. The diol groups enhance hydrophilicity, while the hydrochloride salt improves solubility in aqueous media.
Properties
IUPAC Name |
(8R,9S)-6-azaspiro[4.5]decane-8,9-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-7-5-9(3-1-2-4-9)10-6-8(7)12;/h7-8,10-12H,1-6H2;1H/t7-,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPYDZAPQYXBIR-KZYPOYLOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C(CN2)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@@H]([C@@H](CN2)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then recrystallized using ethanol to obtain the final compound .
Industrial Production Methods
For industrial production, the synthesis method is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of catalysts may be employed to enhance the reaction efficiency. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
However, based on the search results, here's what can be gathered:
Chemical Properties and Structure
- The compound contains a ten-membered ring system incorporating a nitrogen and an oxygen atom, forming a cage-like structure.
- "(8R,9S)-" indicates the stereochemistry of the molecule.
- "6-Oxa-" indicates the presence of an oxygen atom in a six-membered ring.
- The molecule features two hydroxyl groups attached to specific positions within the ring.
- Molecular Weight: 209.671
- LogD: -4.486
- LogP: -1.74
- Rotatable Bond: 0
- Hydrogen Bond Acceptors: 4
Safety and Hazards
- It may cause skin irritation .
- It may cause serious eye irritation .
- It may cause respiratory irritation .
Related Compounds
- 6-Oxa-9-azaspiro[4.5]decane hydrochloride This related compound shares a similar structure . Information on this compound from PubChem indicates the presence of patents and GHS classifications . Hazard statements include skin and eye irritation, and may cause respiratory irritation .
Spiro Compounds
Mechanism of Action
The mechanism of action of (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and related azaspiro derivatives:
Key Observations :
- Heteroatom Position : The 6-aza configuration in the target compound contrasts with 2-aza () or 8-aza () systems, altering ring strain and hydrogen-bonding capacity.
- Functional Groups : Diols increase hydrophilicity, while diones () enhance electrophilicity and reactivity toward nucleophiles.
- Substituents : Fluorine atoms () improve metabolic stability but reduce solubility compared to diols.
Physicochemical Properties
| Property | Target Compound | 8-Azaspiro-7,9-dione (Impurity K) | 6,9-Diazaspiro-7,10-dione |
|---|---|---|---|
| Solubility (Water) | High (due to diol and HCl salt) | Low (lipophilic dione rings) | Moderate (hydroxymethyl) |
| Melting Point | N/A | 73–74 °C (for similar diones) | N/A |
| LogP (Predicted) | ~0.5 | ~1.8 | ~0.9 |
Biological Activity
(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2361610-03-7
- Molecular Formula : C₉H₁₇ClN₂O₂
- Molecular Weight : 202.69 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. It is believed to modulate receptor functions and inhibit enzyme activities, which can lead to various therapeutic effects.
1. Receptor Binding
Research indicates that derivatives of the spirocyclic structure exhibit significant binding affinity towards sigma receptors, particularly σ1 and σ2 receptors. For instance, a related compound showed a high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors and notable selectivity against σ2 receptors . This suggests potential applications in neurological disorders where sigma receptors play a crucial role.
2. Antioxidant Properties
Studies have demonstrated that compounds similar to (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol possess antioxidant properties that can protect cells from oxidative stress. For example, the compound has been evaluated for its protective effects against tert-butyl hydroperoxide-induced cytotoxicity in hepatoma cell lines . These findings indicate that it may help mitigate oxidative damage in liver cells.
3. Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol can exhibit concentration-dependent effects on cell viability. In particular, the compound was tested against certain cancer cell lines, demonstrating potential as an anticancer agent by inhibiting cell proliferation at specific concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Sigma Receptor Binding | High affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM) |
| Antioxidant Activity | Protective effects against oxidative stress in HepG2 cells |
| Cytotoxicity | Concentration-dependent inhibition of cancer cell proliferation |
Case Study 1: Sigma Receptor Ligands
In a study evaluating a series of piperidine compounds related to (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol, researchers found that certain derivatives exhibited high selectivity and affinity for sigma receptors which are implicated in various neurological conditions . This opens avenues for developing new therapeutic agents targeting these receptors.
Case Study 2: Hepatoprotective Effects
Another significant study investigated the hepatoprotective effects of spirocyclic compounds against tert-butyl hydroperoxide-induced oxidative stress in HepG2 cells. The results indicated that these compounds could significantly reduce markers of oxidative damage and apoptosis in liver cells, suggesting their potential use in treating liver-related disorders .
Q & A
Q. What are the optimal synthetic routes for (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol; hydrochloride, and how can purity be maximized?
Synthesis of this spirocyclic compound requires precise control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) improve reaction efficiency .
- Temperature modulation : Reactions often proceed at 0–5°C to minimize side products like epoxide intermediates .
- Purification : Chromatography (e.g., silica gel column) or recrystallization in methanol/water mixtures enhances purity (>98%) .
Validation via HPLC (≥97% purity) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) is critical .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- NMR spectroscopy :
- ¹H/¹³C NMR resolves stereochemistry (e.g., 8R,9S configuration) and hydroxyl/diol group positions .
- DEPT-135 distinguishes CH, CH₂, and CH₃ groups in the spirocyclic framework .
- X-ray crystallography : Confirms absolute stereochemistry and hydrogen-bonding networks .
- IR spectroscopy : Identifies O–H (3200–3400 cm⁻¹) and N–H (≈3300 cm⁻¹) stretching modes .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for spirocyclic analogs be resolved?
Discrepancies in enzyme inhibition (e.g., kinase vs. protease targets) may arise from:
- Structural variations : Substitutions at the 6-aza position alter binding affinity .
- Assay conditions : pH (6.5–7.4) and ionic strength influence activity; compare IC₅₀ values under standardized protocols .
Methodological recommendations :
Q. What strategies optimize regioselectivity in derivatization reactions of this compound?
Derivatization (e.g., acylations, alkylations) requires careful planning:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during hydroxyl group modifications .
- Catalysts : Pd/C or Raney nickel for hydrogenation of unsaturated intermediates .
- Monitoring : Real-time TLC (silica GF₂₅₄) with UV detection ensures reaction progress .
Example:
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Acylation | Ac₂O, DMAP, 0°C | 72 |
| Reductive amination | NaBH₃CN, MeOH | 65 |
Q. How can researchers design experiments to study its interaction with biological macromolecules?
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to proteins like serum albumin .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enzyme interactions .
- Fluorescence quenching : Monitor tryptophan residue changes in target enzymes (e.g., cytochrome P450) .
Q. What methodologies address instability issues in aqueous solutions?
- pH stability studies : Use phosphate buffers (pH 5.0–7.4) to identify degradation products via LC-MS .
- Lyophilization : Stabilize the hydrochloride salt by freeze-drying with trehalose (1:1 w/w) .
- Light sensitivity : Store at 2–8°C in amber vials to prevent photodegradation .
Data Contradiction Analysis
Q. How to reconcile divergent cytotoxicity results across studies?
Variability in cytotoxicity (e.g., IC₅₀ = 10–50 μM) may stem from:
- Cell line differences : Compare apoptosis markers (e.g., caspase-3 activation) in primary vs. immortalized cells .
- Impurity profiles : Characterize byproducts (e.g., 8-oxo derivatives) using HPLC-DAD and adjust synthetic protocols .
Comparative Structural Analysis
| Compound | Key Feature | Bioactivity Target |
|---|---|---|
| (8R,9S)-6-Azaspiro[...] | 8,9-diol configuration | Enzyme inhibition |
| 1-Oxa-8-azaspiro[4.5]decane | Oxygen substitution | Antihypertensive effects |
| 8-(4-Chlorobutyl) analog | Chlorine functionalization | Kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
